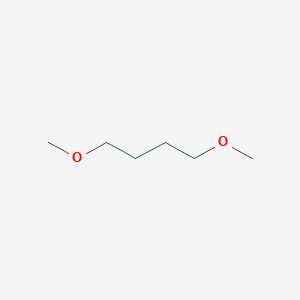

1,4-Dimethoxybutane

Description

Properties

IUPAC Name |

1,4-dimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCUNLUHTBHKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39420-54-7 | |

| Record name | Poly(oxy-1,4-butanediyl), α-methyl-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39420-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10333811 | |

| Record name | 1,4-Dimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13179-96-9 | |

| Record name | 1,4-Dimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1,4-Dimethoxybutane (CAS: 13179-96-9)

An In-depth Reference for Researchers and Drug Development Professionals

Introduction: 1,4-Dimethoxybutane, identified by the CAS number 13179-96-9, is a bifunctional organic compound recognized for its utility as a versatile solvent and a key synthetic intermediate.[1] Its structure, which features a four-carbon aliphatic chain flanked by two methoxy (B1213986) groups, provides it with excellent solvating properties for a variety of non-polar to moderately polar substances. This makes it particularly valuable in organometallic transformations such as Grignard and lithiation reactions.[1] Beyond its role as a solvent, it serves as a stable, protected form of 1,4-butanediol (B3395766) and acts as a four-carbon synthon in complex organic synthesis, including the construction of polymers and dendrimers.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction optimization, and safety assessments.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₂ | [1][2][3][4][5] |

| Molecular Weight | 118.17 g/mol | [2][4][5] |

| IUPAC Name | This compound | [1][5] |

| Synonyms | Butane, 1,4-dimethoxy-; tetramethyleneglycol dimethyl ether | [3][4] |

| Boiling Point | 131 °C | [3] |

| Density (Predicted) | 0.842 ± 0.06 g/cm³ | [3] |

| Octanol/Water Partition Coefficient (LogP) | 1.0594 | [2][3] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [2] |

| Rotatable Bonds | 5 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Technique | Key Data / Peaks | Reference(s) |

| ¹H NMR | δ 3.3–3.4 ppm (singlet, 6H, -OCH₃ groups); δ 1.5–1.7 ppm (multiplet, 4H, internal -CH₂- groups) | [1] |

| ¹³C NMR | δ 56–58 ppm (-OCH₃ carbons); δ 70–72 ppm (ether-linked -CH₂- carbons) | [1] |

| Mass Spectrometry (EI) | Key fragments at m/z = 45 (base peak), 58, 71, 86. | [4][5] |

Synthesis and Experimental Protocols

This compound can be synthesized through several established routes. The Williamson ether synthesis is a common and reliable laboratory-scale method.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 1,4-dibromobutane (B41627) and sodium methoxide (B1231860).[1]

Materials:

-

1,4-dibromobutane

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol (B129727) (solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

-

Magnetic stirrer

Procedure:

-

Setup: Assemble the reflux apparatus under an inert atmosphere. Ensure all glassware is dry.

-

Reagent Addition: In the round-bottom flask, dissolve sodium methoxide in anhydrous methanol with stirring. This is an exothermic process. Allow the solution to cool to room temperature.

-

Nucleophilic Substitution: Add 1,4-dibromobutane dropwise to the sodium methoxide solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Filter to remove the sodium bromide precipitate.

-

Solvent Removal: Remove the methanol from the filtrate using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield high-purity this compound.[1]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of chemical research and development.

-

Coordinating Solvent: The ether oxygen atoms can coordinate with metal cations, making it an effective solvent for stabilizing reactive organometallic species in reactions like Grignard reagent formation and lithiations.[1]

-

Synthetic Building Block: It serves as a protected version of 1,4-butanediol. The methoxy groups are stable to many reagents but can be cleaved under acidic conditions to reveal the diol functionality, which is a key monomer in polymer chemistry.[1]

-

Four-Carbon Synthon: The molecule can act as a latent electrophile and a four-carbon building block in various cyclization and annulation reactions, enabling the construction of complex molecular scaffolds.[1]

-

Materials Science: It is employed as a precursor in the synthesis of advanced materials, including polymers, dendrimers, and other macromolecular structures.[1]

References

An In-depth Technical Guide to the Physical Properties of 1,4-Dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1,4-Dimethoxybutane, a versatile solvent and synthetic intermediate. The information is presented to support its application in research and development, particularly in the fields of organic synthesis and material science.

Core Physical and Chemical Properties

This compound, also known as tetramethylene glycol dimethyl ether, is an aliphatic diether.[1] Its structure, characterized by two ether functional groups, imparts properties that make it a useful aprotic solvent for various chemical reactions.[2]

The key physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various sources and represent the most current and reliable data available.

| Property | Value | Source(s) |

| Molecular Formula | C6H14O2 | [1][3] |

| Molecular Weight | 118.17 g/mol | [2][3] |

| CAS Number | 13179-96-9 | [1][2][3] |

| Boiling Point | 131 °C | [1][4] |

| Melting Point | 140-142 °C | [1][4] |

| Density | 0.842 ± 0.06 g/cm³ (Predicted) | [1][4] |

| LogP (Octanol/Water Partition Coefficient) | 1.05940 | [1] |

| PSA (Polar Surface Area) | 18.46000 Ų | [1] |

Note on Melting Point: The reported melting point of 140-142 °C appears unusually high for a compound of this molecular weight and structure.[1][4] Researchers should verify this value experimentally if it is critical for their application.

Experimental Protocols

The determination of the physical properties of this compound, as well as its synthesis, involves standard laboratory procedures. Below are detailed methodologies for key experimental processes.

High-purity this compound can be synthesized in a laboratory setting via two common methods:

-

Nucleophilic Substitution: This approach involves the reaction of 1,4-dibromobutane (B41627) with sodium methoxide. The reaction conditions, such as molar ratios, temperature, and solvent selection, should be optimized to maximize the yield.[2]

-

Acid-Catalyzed Etherification: An alternative route is the acid-catalyzed etherification of 1,4-butanediol (B3395766) with methanol.[2]

Following the synthesis, purification is crucial to achieve a high-purity product. Fractional distillation under reduced pressure is the recommended method for purifying this compound.[2]

The following are general experimental protocols for determining the key physical properties of a liquid organic compound like this compound.

-

Boiling Point Determination:

-

Place a small sample of the purified liquid into a micro boiling point apparatus or a test tube with a capillary tube inverted inside.

-

Heat the sample gently in a heating block or oil bath.

-

Record the temperature at which a steady stream of bubbles emerges from the capillary tube and the temperature at which the liquid re-enters the capillary tube upon cooling. The average of these two temperatures is the boiling point.

-

-

Density Measurement:

-

Accurately weigh a clean, dry pycnometer (a small glass flask of a known volume).

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and weigh it again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

-

Refractive Index Measurement:

-

Use a calibrated refractometer.

-

Place a few drops of the liquid sample on the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize.

-

Read the refractive index from the instrument's scale.

-

Visualized Workflows and Relationships

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

This diagram illustrates the two primary synthesis routes for this compound and the subsequent purification step.

Caption: Synthesis and purification workflow for this compound.

This diagram outlines the logical sequence for determining the fundamental physical properties of a purified liquid sample.

Caption: Logical workflow for determining physical properties.

References

An In-depth Technical Guide to the Chemical Properties of 1,4-Dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxybutane is a bifunctional organic compound that serves as a versatile solvent and a key intermediate in advanced organic synthesis.[1] Its dual ether functionalities impart valuable solvating properties for a range of chemical transformations, while its stable nature allows it to be used as a protected form of 1,4-butanediol (B3395766). This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its key chemical reactions.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and purification.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₂ | [2][3] |

| Molecular Weight | 118.17 g/mol | [2][3] |

| CAS Number | 13179-96-9 | [2][3] |

| Appearance | Colorless liquid | - |

| Boiling Point | 131 °C | [3] |

| Melting Point | 140-142 °C | [3] |

| Density | 0.842 ± 0.06 g/cm³ (Predicted) | - |

Spectroscopic Data

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | δ 3.3–3.4 ppm (methoxy groups); δ 1.5–1.7 ppm (butane backbone)[1] |

| ¹³C NMR | δ 56–58 ppm (CH₃O); δ 70–72 ppm (ether carbons)[1] |

| Mass Spectrometry (GC-MS) | Electron Ionization (EI) fragmentation shows a characteristic peak at m/z 118 [M⁺-CH₃O].[1] Other significant peaks are observed at m/z 45, 58, 71, and 86.[2] |

| Infrared (IR) Spectroscopy | Expected to show strong C-O stretching vibrations characteristic of ethers in the 1050-1150 cm⁻¹ region and C-H stretching and bending vibrations. |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 1,4-dibromobutane (B41627) and sodium methoxide (B1231860), a classic example of the Williamson ether synthesis.

Materials:

-

1,4-Dibromobutane

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol (B129727) (MeOH)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 1,4-dibromobutane dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

-

To the resulting residue, add anhydrous diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by fractional distillation under atmospheric or reduced pressure.

Synthesis workflow for this compound.

Determination of Boiling Point

This protocol outlines a standard laboratory method for determining the boiling point of a liquid organic compound like this compound.

Materials:

-

This compound sample

-

Mineral oil or other suitable heating bath liquid

Equipment:

-

Thiele tube or a beaker for the heating bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Place a small amount of the this compound sample into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and suspend the assembly in the Thiele tube or heating bath, ensuring the sample is below the level of the heating liquid.

-

Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Experimental workflow for boiling point determination.

Chemical Reactivity

This compound participates in several key chemical reactions, primarily involving its ether linkages.

Oxidation

The methoxy (B1213986) groups of this compound can be oxidized to form other functional groups.

-

Reaction: Oxidation of the ether linkages.

-

Reagents: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).[1]

-

Products: The oxidation can lead to the formation of various products, including 1,4-butanediol dimethyl ether, depending on the reaction conditions.[1]

Reduction

The carbon-oxygen bonds in the ether groups can be cleaved under reducing conditions.

-

Reaction: Reduction of the ether linkages.

-

Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

-

Products: The reduction can lead to the formation of butane (B89635) through the cleavage of the C-O bonds.[1]

Substitution

The methoxy groups can be substituted by other functional groups.

-

Reaction: Nucleophilic substitution at the carbon atoms adjacent to the oxygen.

-

Reagents: Reagents such as hydrogen bromide (HBr) can be used to replace the methoxy groups with bromine atoms.[1]

-

Products: This reaction can yield 1,4-dibromobutane.[1]

Core reactions of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also known to cause skin and eye irritation.[4] Always work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable chemical with a range of applications in organic synthesis and as a solvent. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development. The provided experimental protocols offer a foundation for its synthesis and characterization in a laboratory setting.

References

An In-depth Technical Guide to the Spectral Data of 1,4-Dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,4-dimethoxybutane. Detailed experimental protocols, data interpretation, and visual representations of key processes are included to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its symmetric structure.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by two main signals corresponding to the methoxy (B1213986) protons and the methylene (B1212753) protons of the butane (B89635) chain.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.3 - 3.4 | Singlet | 6H |

| -CH₂-CH₂- | 1.5 - 1.7 | Multiplet | 4H |

| -O-CH₂- | 3.3 - 3.4 | Multiplet | 4H |

Note: The signals for the two sets of methylene protons in the butane backbone are expected to be distinct multiplets, though they may overlap within the specified range.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound is simple due to the molecule's symmetry, showing two distinct signals.[1]

| Signal Assignment | Chemical Shift (δ, ppm) |

| -OCH₃ | 56 - 58 |

| -O-CH₂- | 70 - 72 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard pulse-and-decouple sequence to obtain a proton-decoupled spectrum.

-

Set the spectral width to cover the expected range for aliphatic carbons (e.g., 0-100 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by their characteristic absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions from C-H and C-O bonds.

IR Spectral Data

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950 - 2850 | C-H stretch (alkane) | Strong |

| 1470 - 1450 | C-H bend (alkane) | Medium |

| 1150 - 1085 | C-O stretch (ether) | Strong |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following attenuated total reflectance (ATR) or thin-film protocol is typically used:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the clean, empty ATR accessory.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal.

-

If using the thin-film method, place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak (M⁺ at m/z 118). The spectrum is dominated by fragment ions resulting from characteristic cleavages of the ether linkage.

| m/z | Relative Intensity | Proposed Fragment |

| 45 | ~100% (Base Peak) | [CH₂=O-CH₃]⁺ |

| 58 | High | [CH₃-O-CH₂-CH=CH₂]⁺• or rearrangement product |

| 71 | Medium | [M - OCH₃ - H₂]⁺ |

| 86 | Low | Rearrangement product |

| 41 | Low | [C₃H₅]⁺ |

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[2][3]

Fragmentation Pathway

The major fragmentation pathways for this compound under electron ionization are initiated by the loss of an electron from one of the oxygen atoms, followed by alpha-cleavage or inductive cleavage. The formation of the base peak at m/z 45 is a result of alpha-cleavage, a common fragmentation pathway for ethers.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.

-

Gas Chromatography (GC) Setup:

-

Injector: Set to a temperature of 250 °C. Use a split or splitless injection mode.

-

Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Setup:

-

Ion Source: Use electron ionization (EI) at 70 eV. Set the source temperature to 230 °C.

-

Mass Analyzer: Scan a mass range of m/z 35-300.

-

Detector: Ensure the detector is tuned and calibrated.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample solution into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

-

References

An In-depth Technical Guide to 1,4-Dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical information on 1,4-Dimethoxybutane, a versatile diether used in various scientific applications. It serves as a valuable reagent in organic synthesis, acting as both a solvent and a synthetic intermediate.

Core Molecular Information

This compound is an organic compound featuring a butane (B89635) backbone with methoxy (B1213986) groups at positions 1 and 4.[1] Its structure allows it to act as a bidentate ligand in coordination chemistry and as a protected form of 1,4-butanediol (B3395766) in synthetic chemistry.[2]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H14O2 | [1][3][4] |

| Molecular Weight | 118.17 g/mol | [1] |

| CAS Number | 13179-96-9 | [1][3] |

Chemical Structure

The structural formula of this compound is CH3O(CH2)4OCH3.[1][4] This linear diether structure is key to its chemical properties and applications.

Caption: Chemical structure of this compound.

Applications in Research

This compound is utilized across various scientific fields:

-

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including methyl ethers and in the cyclization of ω,ω'-dimethoxyalkanes.[2][3][5][6]

-

Biology: The compound is used in the study of metabolic pathways and enzyme reactions.[2]

-

Medicine: It is investigated for its potential use in drug delivery systems.[2]

-

Industry: This compound is employed as a solvent and in the production of polymers and resins.[2]

Due to its simple chemical nature, there are no complex signaling pathways directly associated with this compound. Its utility lies in its role as a building block and solvent in chemical synthesis. No complex experimental workflows are specifically detailed for this compound in the provided context, as its use is standard to organic synthesis protocols.

References

- 1. This compound | C6H14O2 | CID 518727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | High-Purity Reagent | RUO [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Butane, 1,4-dimethoxy- [webbook.nist.gov]

- 5. This compound | 13179-96-9 [chemicalbook.com]

- 6. This compound CAS#: 13179-96-9 [m.chemicalbook.com]

Navigating the Solubility of 1,4-Dimethoxybutane in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dimethoxybutane in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles governing its solubility, a detailed experimental protocol for determining precise solubility values, and a qualitative assessment of its miscibility with common organic solvents.

Introduction: Understanding the Solvent Properties of this compound

This compound (CAS No. 13179-96-9) is a diether that finds utility as a solvent and an intermediate in organic synthesis.[1] Its molecular structure, characterized by a four-carbon aliphatic chain flanked by two methoxy (B1213986) groups, imparts a low overall polarity. This structural feature is key to its excellent solvating capabilities for a range of non-polar to moderately polar compounds.[1] A thorough understanding of its solubility in different organic media is crucial for its effective application in reaction chemistry, purification processes, and formulation development.

Predicted Solubility of this compound in Common Organic Solvents

Based on the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible, a qualitative assessment of this compound's solubility can be made. As a compound with low polarity, it is expected to be miscible with other non-polar and moderately polar solvents, and less miscible with highly polar solvents. The following table summarizes these predictions.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane | Miscible | Similar low polarity and dispersion forces. |

| Non-Polar Aromatic | Toluene, Benzene | Miscible | Similar low polarity and non-polar characteristics. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Structural similarity (ether functional groups) and comparable polarity. |

| Halogenated | Dichloromethane, Chloroform | Miscible | This compound should readily dissolve in these common, moderately polar aprotic solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Expected to be miscible due to their moderate polarity. |

| Esters | Ethyl Acetate | Miscible | Expected to be miscible due to their moderate polarity. |

| Alcohols | Methanol, Ethanol | Miscible to Partially Miscible | While polar, the smaller alcohols can still interact favorably. Miscibility may decrease with longer chain alcohols. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Partially Miscible to Immiscible | Significant difference in polarity may lead to limited miscibility. |

| Highly Polar Protic | Water | Sparingly Soluble | The significant difference in polarity and hydrogen bonding in water leads to low solubility. |

Experimental Protocol for Determining the Solubility of this compound

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

-

Volumetric flasks and appropriate glassware for standard preparation

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of a distinct second phase of the solute ensures that the solution is saturated.

-

Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker or on a magnetic stirrer. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the excess this compound to settle.

-

Sample Extraction and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette or syringe. Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any undissolved micro-droplets.

-

Dilution (if necessary): If the concentration of the saturated solution is expected to be outside the linear range of the analytical instrument, dilute the filtered sample accurately with a known volume of the solvent.

-

Analysis: Analyze the prepared sample using a pre-calibrated GC-FID or other suitable analytical method.

-

Quantification: Determine the concentration of this compound in the sample by comparing the analytical response to the calibration curve.

-

Calculation of Solubility: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and any dilution factors.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While a comprehensive, pre-existing database of quantitative solubility data for this compound in all common organic solvents is limited, this guide provides the necessary tools for researchers to make informed predictions and to determine precise solubility values experimentally. The provided protocol and workflow diagram offer a standardized approach to generating reliable and reproducible data, which is essential for the successful application of this compound in research and development.

References

Synthesis of 1,4-Dimethoxybutane from 1,4-Butanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dimethoxybutane from 1,4-butanediol (B3395766), a key transformation for producing a versatile solvent and building block in organic synthesis. This document details two primary synthetic routes: a traditional two-step Williamson ether synthesis and a more direct one-step methylation. It includes detailed experimental protocols, quantitative data for comparison, and graphical representations of the reaction pathways and experimental workflows.

Introduction

This compound is a valuable diether used as a polar aprotic solvent, particularly in organometallic chemistry, and as a precursor in the synthesis of various organic molecules. Its synthesis from the readily available and bio-based 1,4-butanediol is a topic of significant interest. This guide explores two effective methods for this conversion, providing the necessary technical details for their successful implementation in a laboratory setting.

Synthetic Routes

Two primary methodologies for the synthesis of this compound from 1,4-butanediol are presented:

-

Route 1: Two-Step Williamson Ether Synthesis via 1,4-Dibromobutane (B41627). This classic and reliable approach first involves the conversion of the hydroxyl groups of 1,4-butanediol into good leaving groups, typically bromides, followed by a nucleophilic substitution with a methoxide (B1231860) source.

-

Route 2: One-Step Direct Methylation. This method aims for a more streamlined process by directly methylating the diol using a powerful methylating agent in the presence of a strong base.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with each synthetic route, allowing for a direct comparison of their efficiency and requirements.

Table 1: Two-Step Williamson Ether Synthesis Data

| Step | Reaction | Reagents | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Bromination of 1,4-Butanediol | 1,4-Butanediol, NaBr, H₂SO₄ | Water | Reflux | 4 | ~70-80 | >95 |

| 2 | Williamson Ether Synthesis | 1,4-Dibromobutane, Sodium Methoxide | Methanol (B129727) | Reflux | 2-4 | ~80-90 | >98 |

Table 2: One-Step Direct Methylation Data

| Reaction | Reagents | Base/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Direct Methylation | 1,4-Butanediol, Dimethyl Sulfate (B86663) | Sodium Hydroxide (B78521) / Water | 20-40 | 2-3 | ~85-95 | >97 |

Experimental Protocols

Route 1: Two-Step Williamson Ether Synthesis

This route proceeds in two distinct experimental stages.

Materials:

-

1,4-Butanediol (1.0 mol, 90.12 g)

-

Sodium Bromide (2.5 mol, 257.25 g)

-

Concentrated Sulfuric Acid (98%) (2.5 mol, 136 ml)

-

Water

-

Dichloromethane

-

5% Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium bromide in water.

-

To this solution, add 1,4-butanediol.

-

Slowly and with cooling, add concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling, transfer the mixture to a separatory funnel. The lower organic layer containing 1,4-dibromobutane is collected.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation.

Materials:

-

1,4-Dibromobutane (0.5 mol, 107.9 g)

-

Sodium Methoxide (1.1 mol, 59.4 g)

-

Anhydrous Methanol

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol.

-

Slowly add 1,4-dibromobutane to the methoxide solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

After cooling, a precipitate of sodium bromide will form. Filter the mixture to remove the salt.

-

Remove the methanol from the filtrate by distillation.

-

The remaining liquid is this compound, which can be further purified by fractional distillation.

Route 2: One-Step Direct Methylation

This route provides a more direct conversion of 1,4-butanediol to this compound.

Materials:

-

1,4-Butanediol (1.0 mol, 90.12 g)

-

Dimethyl Sulfate (2.2 mol, 277.5 g, 208 ml)

-

Sodium Hydroxide (2.2 mol, 88 g)

-

Water

-

Diethyl Ether

-

Brine

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide in water and cool the solution in an ice bath.

-

To the cold sodium hydroxide solution, add 1,4-butanediol with stirring.

-

From the dropping funnel, add dimethyl sulfate dropwise, ensuring the temperature of the reaction mixture does not exceed 40°C.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by distillation.

Mandatory Visualizations

Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1,4-Dimethoxybutane

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound, a versatile solvent and key intermediate in organic synthesis. The following sections detail the core reaction mechanisms, provide step-by-step experimental protocols, and present quantitative data to facilitate reproducibility and optimization.

Williamson Ether Synthesis from 1,4-Butanediol (B3395766)

The Williamson ether synthesis is a widely used and straightforward method for preparing ethers. In the context of this compound synthesis, this S(_N)2 reaction involves the deprotonation of 1,4-butanediol to form a dialkoxide, which then reacts with a methyl halide.

Reaction Mechanism

The reaction proceeds in two main steps:

-

Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl groups of 1,4-butanediol to form the more nucleophilic 1,4-butanedialkoxide.

-

Nucleophilic Substitution: The resulting dialkoxide undergoes a bimolecular nucleophilic substitution (S(_N)2) reaction with a methyl halide (e.g., methyl iodide or methyl bromide), where the alkoxide displaces the halide to form the ether linkages.

Experimental Protocol

Materials:

-

1,4-butanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH(_3)I)

-

Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

-

Slowly add a solution of 1,4-butanediol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete formation of the dialkoxide.

-

Cool the reaction mixture to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH(_4)Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 60-70% | General Williamson Ether Synthesis Yields |

| Purity | >98% | Post-distillation |

| Reactant Ratio | 1,4-butanediol:NaH:CH(_3)I = 1:2.2:2.5 | Optimized for complete reaction |

| Reaction Time | 12-16 hours | Overnight reaction |

| Temperature | 0 °C to Reflux | Controlled conditions |

Nucleophilic Substitution of 1,4-Dibromobutane (B41627)

This method is a variation of the Williamson ether synthesis where 1,4-dibromobutane is used as the electrophile and sodium methoxide (B1231860) serves as the nucleophile.

Reaction Mechanism

The reaction proceeds via a double S(_N)2 mechanism where the methoxide ion sequentially displaces the two bromide ions from the 1,4-dibromobutane backbone.

Experimental Protocol

Materials:

-

1,4-dibromobutane

-

Sodium methoxide (NaOCH(_3))

-

Anhydrous Methanol or THF

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.1 equivalents) in anhydrous methanol.

-

To this solution, add 1,4-dibromobutane (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with water, and dry over anhydrous Na(_2)SO(_4).

-

Filter the solution and remove the solvent by distillation.

-

Purify the resulting crude product by fractional distillation to obtain pure this compound.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 75-85% | [1] |

| Purity | ≥98% | [1] |

| Catalyst/Reagent | Sodium Methoxide | [1] |

| Solvent | Anhydrous THF or Methanol | [1] |

| Temperature | 60 °C | [1] |

| Reaction Time | 4-6 hours | - |

Acid-Catalyzed Etherification of 1,4-Butanediol

This method involves the direct reaction of 1,4-butanediol with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H(_2)SO(_4)).

Reaction Mechanism

The reaction proceeds through the protonation of the hydroxyl group, followed by an S(_N)2 attack by methanol. This process occurs at both ends of the 1,4-butanediol chain.

Experimental Protocol

Materials:

-

1,4-butanediol

-

Methanol (large excess)

-

Concentrated Sulfuric Acid (H(_2)SO(_4))

-

Sodium bicarbonate (NaHCO(_3)) solution

-

Brine

-

Anhydrous potassium carbonate (K(_2)CO(_3))

Procedure:

-

In a round-bottom flask, combine 1,4-butanediol (1.0 equivalent) and a large excess of methanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

-

Attach a reflux condenser and heat the mixture to reflux for 12 hours.[1]

-

After cooling to room temperature, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the majority of the methanol by simple distillation.

-

Extract the remaining aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous K(_2)CO(_3).

-

Filter the mixture and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 65-75% | [1] |

| Purity | ≥95% | [1] |

| Catalyst | H(_2)SO(_4) | [1] |

| Reaction Time | 12 hours | [1] |

| Temperature | Reflux | [1] |

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is summarized below.

This guide provides a detailed overview of the primary methods for synthesizing this compound. The choice of method may depend on the availability of starting materials, desired yield, and scale of the reaction. For all procedures, it is crucial to follow standard laboratory safety practices.

References

An In-depth Technical Guide to 1,4-Dimethoxybutane: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-dimethoxybutane, a versatile diether with significant applications in organic synthesis and materials science. This document details its physical and chemical properties, spectroscopic data, and key synthetic methodologies. Particular emphasis is placed on the Williamson ether synthesis, a foundational method for its preparation. Detailed experimental protocols and reaction pathway diagrams are provided to facilitate its practical application in a laboratory setting. While a definitive historical account of its initial discovery remains elusive in contemporary databases, its synthesis is intrinsically linked to the development of classical ether formation reactions.

Introduction

This compound, also known as tetramethylene glycol dimethyl ether, is a linear diether that serves as a valuable building block and solvent in various chemical transformations.[1] Its structure, featuring two methoxy (B1213986) groups at the termini of a butane (B89635) chain, imparts a unique combination of polarity and inertness, making it a suitable medium for reactions involving organometallic reagents.[1] Furthermore, it is utilized as a precursor in the synthesis of more complex molecules and polymers.[1] This guide aims to consolidate the essential technical information regarding this compound for researchers and professionals in the chemical and pharmaceutical sciences.

History and Discovery

While the Williamson ether synthesis, a primary method for preparing ethers, was developed by Alexander Williamson in 1850, a specific, documented discovery of this compound in the historical chemical literature is not readily apparent in modern searchable databases.[2][3] It is plausible that its first synthesis was not reported as a standalone discovery but rather as part of a broader investigation into the synthesis and properties of aliphatic diethers. The development of synthetic routes to compounds like this compound is inherently tied to the advancement of fundamental organic reactions such as the Williamson ether synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂ | [4] |

| Molecular Weight | 118.17 g/mol | [4] |

| CAS Number | 13179-96-9 | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Light yellow to yellow liquid | [5] |

| Boiling Point | 131 °C | [5] |

| Melting Point | 140-142 °C | [5] |

| Density | 0.842 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in many organic solvents. | |

| LogP | 1.05940 | [6] |

Spectroscopic Data

The spectroscopic data for this compound are crucial for its identification and characterization.

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | δ 3.3-3.4 ppm (methoxy groups), δ 1.5-1.7 ppm (butane backbone) | [1] |

| ¹³C NMR | δ 56-58 ppm (CH₃O), δ 70-72 ppm (ether carbons) | [1] |

| Mass Spectrometry (EI) | m/z 118 (M⁺), fragmentation patterns showing loss of CH₃O (m/z 87) and other fragments. | [4] |

| Infrared (IR) Spectroscopy | C-H stretching (alkane) just below 3000 cm⁻¹, C-O stretching (ether) in the 1000-1300 cm⁻¹ region. | [7][8] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the Williamson ether synthesis being the most common and versatile method.[1] An alternative approach involves the acid-catalyzed etherification of 1,4-butanediol (B3395766).[1]

Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of this compound. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a methoxide (B1231860) ion displaces a halide from a 1,4-dihalobutane.[1]

Figure 1: Williamson Ether Synthesis of this compound.

This protocol describes the synthesis of this compound from 1,4-dibromobutane and sodium methoxide.

Materials:

-

1,4-Dibromobutane

-

Sodium methoxide

-

Anhydrous methanol (B129727)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkyl Halide: To the stirred solution of sodium methoxide, add 1,4-dibromobutane (1.0 equivalent) dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.[9][10]

Etherification of 1,4-Butanediol

An alternative synthesis route involves the acid-catalyzed reaction of 1,4-butanediol with a methylating agent such as dimethyl sulfate. This method avoids the use of alkyl halides.

Figure 2: Synthesis of this compound from 1,4-Butanediol.

This protocol outlines the synthesis of this compound from 1,4-butanediol using dimethyl sulfate. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

-

1,4-Butanediol

-

Dimethyl sulfate

-

Sodium hydroxide (B78521) (or other suitable base)

-

Anhydrous diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-butanediol (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF). Cool the flask in an ice bath.

-

Deprotonation: Slowly add a strong base, such as sodium hydride (2.2 equivalents), to the solution to form the dialkoxide.

-

Addition of Methylating Agent: Add dimethyl sulfate (2.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure.

Key Chemical Reactions

This compound can undergo several chemical reactions, primarily involving the ether linkages.

Figure 3: Key Chemical Reactions of this compound.

Applications

This compound finds applications in several areas of chemistry:

-

Solvent: Its inert nature and good solvating properties for organometallic reagents make it a useful solvent in reactions such as Grignard reactions and reductions with metal hydrides.[1]

-

Synthetic Intermediate: It serves as a protected form of 1,4-butanediol and can be used as a four-carbon building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.[1]

-

Electrolyte Component: Its stability and solvating properties have led to its investigation as a component of electrolytes in lithium-ion batteries.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical for researchers and professionals in organic synthesis and materials science. Its synthesis, primarily through the robust Williamson ether synthesis, is well-established. This guide has provided a comprehensive overview of its properties, synthesis, and reactions, equipping the reader with the necessary technical information for its effective use in a laboratory setting. Further research into its applications, particularly in the field of energy storage, is likely to expand its utility in the future.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. Butane, 1,4-dimethoxy- [webbook.nist.gov]

- 3. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 4. This compound | C6H14O2 | CID 518727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 13179-96-9 [m.chemicalbook.com]

- 6. Making sure you're not a bot! [catalogue.nla.gov.au]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Purification [chem.rochester.edu]

- 10. benchchem.com [benchchem.com]

Theoretical Conformational Analysis of 1,4-Dimethoxybutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethoxybutane is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape that plays a crucial role in its chemical and physical properties. A thorough understanding of its conformational preferences is essential for applications in materials science and as a solvent in drug development. This guide provides a detailed theoretical examination of the conformational space of this compound, drawing upon computational studies of analogous molecules to predict its behavior. Due to a lack of direct theoretical studies on this compound, this analysis relies on high-level computational data for 1,2-dimethoxyethane (B42094) and n-butane to model the key dihedral angles. This guide summarizes quantitative data, outlines relevant computational methodologies, and provides visualizations of the conformational relationships to aid researchers in understanding and predicting the behavior of this compound.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its reactivity, physical properties, and biological activity. For flexible molecules like this compound, which possesses three central rotatable single bonds (CH3O–CH2–CH2–CH2–OCH3), a multitude of conformations are possible. The relative energies of these conformers determine the overall molecular shape and properties.

The key rotations that define the conformation of this compound are around the C-O, C-C, and O-C bonds. Of particular interest is the interplay of steric and electronic effects, such as the gauche effect, which can lead to counterintuitive conformational preferences. The gauche effect describes the tendency of a conformation with adjacent electronegative substituents to be more stable in a gauche arrangement (dihedral angle of approximately 60°) than in an anti arrangement (180°).[1][2] This phenomenon is often attributed to hyperconjugation.[1][2]

This technical guide provides a comprehensive overview of the expected conformational preferences of this compound based on theoretical studies of analogous molecules.

Conformational Analysis

The conformational space of this compound is primarily defined by the torsion around the two O-C-C-O linkages and the central C-C-C-C bond. To understand these, we can look at the well-studied molecules 1,2-dimethoxyethane and n-butane as models.

The O-C-C-O Linkage: Insights from 1,2-Dimethoxyethane

The conformational preferences of the O-C-C-O moiety in this compound can be effectively modeled by the extensive theoretical and experimental studies on 1,2-dimethoxyethane (DME). High-level ab initio molecular orbital calculations have provided detailed energetic landscapes for the various rotamers of DME.

A study by Tsuzuki et al. using MP3/6-311+G//HF/6-311+G level of theory provides reliable relative energies for the stable conformers of 1,2-dimethoxyethane. These calculations show that while the all-trans (TTT) conformer is the global minimum, several gauche conformers are very close in energy, indicating a significant population of non-extended forms at room temperature. The high stability of some gauche forms, like TGG', is attributed to attractive 1,5-CH3/O non-bonded interactions.

Table 1: Calculated Relative Energies of 1,2-Dimethoxyethane Conformers

| Conformer | Dihedral Angles (O-C-C-O, C-O-C-H, C-O-C-H) | Relative Energy (kcal/mol) |

|---|---|---|

| TTT | trans, trans, trans | 0.00 |

| TGT | trans, gauche, trans | 0.51 |

| TGG' | trans, gauche, gauche' | 0.53 |

| TTG | trans, trans, gauche | 1.65 |

| GGG | gauche, gauche, gauche | 1.97 |

| TGG | trans, gauche, gauche | 2.24 |

| GGG' | gauche, gauche, gauche' | 2.30 |

| GTG' | gauche, trans, gauche' | 3.34 |

| GTG | gauche, trans, gauche | 3.47 |

Data sourced from Tsuzuki et al. The notation describes the dihedral angles of the O-C-C-O, and the two terminal C-O-C-C bonds.

The C-C-C-C Linkage: Insights from n-Butane

The central C-C-C-C dihedral angle in this compound is expected to behave similarly to that in n-butane. The conformational profile of n-butane is a classic example of steric hindrance, with the anti conformation being more stable than the gauche conformation.

Table 2: Relative Energies of n-Butane Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | ±60° | ~0.9 |

| Eclipsed (H, CH3) | 120° | ~3.4 |

| Syn-periplanar (CH3, CH3) | 0° | ~4.5 - 6.0 |

Experimental and Computational Protocols

The data presented for the analogous molecules were obtained using high-level ab initio molecular orbital theory. Below is a summary of a typical computational protocol for conformational analysis.

Computational Methodology

A robust computational approach for determining the conformational landscape of a flexible molecule like this compound would involve the following steps:

-

Initial Conformational Search: A thorough search of the potential energy surface is performed to identify all possible low-energy conformers. This can be achieved using molecular mechanics methods (e.g., with force fields like MMFF or OPLS) or semi-empirical methods.

-

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using density functional theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).

-

Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using an even higher level of theory, such as Møller-Plesset perturbation theory (MP2 or MP3) or coupled-cluster theory (CCSD(T)), with a large basis set.

-

Vibrational Frequency Calculations: Harmonic frequency calculations are performed at the same level of theory as the geometry optimization to confirm that each structure is a true minimum (no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

The relative energies of the conformers of 1,2-dimethoxyethane presented in Table 1 were calculated at the MP3/6-311+G//HF/6-311+G level. This notation indicates that the final energies were calculated using the MP3 method with the 6-311+G* basis set on geometries that were optimized at the Hartree-Fock level with the same basis set.

Visualizations

The following diagrams illustrate the key conformational relationships discussed in this guide.

Caption: Energy profile for n-butane rotation.

Caption: Relative energies of key 1,2-dimethoxyethane conformers.

Caption: A typical computational workflow.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 1,4-Dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,4-dimethoxybutane, a versatile solvent and synthetic intermediate. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C6H14O2 | [1][2][3] |

| Molecular Weight | 118.17 g/mol | [1][2][3] |

| CAS Number | 13179-96-9 | [1][2][3] |

| Boiling Point | 131 °C | [3] |

| Density | 0.842 ± 0.06 g/cm³ | [3] |

| Melting Point | 140-142 °C | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor | [2] |

| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation | [2] |

| Serious eye damage/eye irritation | Category 2A | Warning | H319: Causes serious eye irritation | [2] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | Warning | H335: May cause respiratory irritation | [2] |

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following flowchart outlines the recommended procedures.

Caption: First-aid procedures for exposure to this compound.

Detailed First-Aid Protocols:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. It is important not to use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][4]

-

Eye Contact: Rinse the eyes with pure water for at least 15 minutes. Seek medical advice.[1]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Firefighting Measures

This compound is a highly flammable liquid and vapor.

| Parameter | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] |

| Specific Hazards | Vapors are heavier than air and may travel along the ground to a source of ignition. Forms explosive mixtures with air upon intense heating. |

| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4] |

Accidental Release Measures

In the event of a spill or leak, follow these procedures to minimize exposure and environmental contamination.

Caption: Workflow for handling an accidental release of this compound.

Key Steps for Spill Management:

-

Personal Precautions: Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Ensure adequate ventilation and remove all sources of ignition.[1]

-

Environmental Precautions: Prevent the chemical from entering drains, as it can be harmful to aquatic life.[1]

-

Containment and Cleaning: Use spark-proof tools and explosion-proof equipment. Collect the spilled material and place it in a suitable, closed container for disposal.[1]

Handling and Storage

Proper handling and storage are essential to prevent accidents.

| Aspect | Guideline |

| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1][5] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

| Control | Specification |

| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.[1][5] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[1] |

| Skin Protection | Wear impervious, chemical-resistant gloves and protective clothing.[1][4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing. Do not allow the product to enter drains or sewer systems.[1]

References

An In-depth Technical Guide to the Research Applications of 1,4-Dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethoxybutane, a diether, is a versatile and valuable compound in scientific research and development. Its unique properties as a solvent and a synthetic intermediate have led to its application in a range of chemical transformations, including organometallic reactions and polymer synthesis. Furthermore, its potential as an electrolyte additive in advanced battery technologies is an emerging area of interest. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key applications, and an exploration of its role in various research domains.

Introduction

This compound (CAS No. 13179-96-9) is a linear ether with the chemical formula C₆H₁₄O₂.[1] Its structure consists of a four-carbon butane (B89635) chain with methoxy (B1213986) groups at the 1 and 4 positions. This configuration imparts a moderate polarity and excellent solvating properties for a variety of organic compounds.[2] It is recognized for its utility as a high-boiling point solvent, a stable protecting group for 1,4-butanediol (B3395766), and as a precursor in the synthesis of more complex molecules.[2] This guide will delve into the technical aspects of this compound, providing researchers with the essential information to effectively utilize this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, use in reactions, and for the design of experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂ | [3] |

| Molecular Weight | 118.17 g/mol | [3] |

| CAS Number | 13179-96-9 | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 131 °C | [4] |

| Melting Point | -69 °C (estimated) | |

| Density | 0.842 g/cm³ (predicted) | [4] |

| Solubility | Soluble in many organic solvents | |

| Vapor Pressure | 8.3 mmHg at 25 °C (estimated) | |

| Flash Point | 24 °C (estimated) | |

| Refractive Index | 1.404 (estimated) |

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound, which is crucial for its identification and characterization.

| Spectroscopy | Characteristic Peaks | Reference |

| ¹H NMR | δ (ppm): 3.33 (s, 6H, 2 x -OCH₃), 3.39 (t, 4H, 2 x -CH₂-O), 1.62 (m, 4H, -CH₂-CH₂-) | |

| ¹³C NMR | δ (ppm): 71.9 (-CH₂-O), 58.6 (-OCH₃), 26.9 (-CH₂-CH₂-) | |

| IR (Infrared) | ν (cm⁻¹): 2930 (C-H stretch), 2830 (C-H stretch), 1115 (C-O stretch), 1380 (C-H bend) | |

| MS (Mass Spec) | m/z: 118 (M+), 87, 71, 58, 45 |

Synthesis of this compound

This compound can be synthesized through various methods, with the Williamson ether synthesis being a common and effective approach.[2]

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol details the synthesis of this compound from 1,4-butanediol and a methylating agent.

Materials:

-

1,4-Butanediol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Dimethyl Sulfate (B86663) or Methyl Iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Alkoxide Formation: In the flask, suspend sodium hydride (2.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1,4-butanediol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.

-

Methylation: Cool the reaction mixture back to 0 °C.

-

Add dimethyl sulfate or methyl iodide (2.2 equivalents) dropwise via the dropping funnel. An exothermic reaction may be observed.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-